molecular formula C19H20O5S B6361115 (1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate CAS No. 883731-94-0

(1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate

Cat. No.: B6361115
CAS No.: 883731-94-0
M. Wt: 360.4 g/mol
InChI Key: BYQPCTVKKOQNNN-UHFFFAOYSA-N
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Description

(1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate: is an organic compound that features a cyclopropyl group, a benzoate ester, and a tosyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate typically involves multiple steps:

    Formation of the cyclopropyl group: This can be achieved through the reaction of an appropriate alkene with a carbene precursor.

    Introduction of the tosyloxy group: Tosylation of a hydroxyl group using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the cyclopropyl alcohol with benzoic acid or its derivatives using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The tosyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzoate ester can undergo oxidation to form benzoic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Tosyl chloride, pyridine, nucleophiles (amines, thiols, alkoxides).

    Reduction: Lithium aluminum hydride (LiAlH4), diethyl ether.

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Major Products

    Substitution: Formation of substituted cyclopropyl derivatives.

    Reduction: Formation of cyclopropylmethyl alcohol.

    Oxidation: Formation of benzoic acid derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Provides insights into the behavior of cyclopropyl and tosyloxy groups in various chemical reactions.

Biology

    Bioconjugation: Potential use in the modification of biomolecules for research purposes.

    Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Medicine

    Prodrug Design: Explored as a prodrug moiety that can be activated in vivo to release active pharmaceutical ingredients.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate depends on its specific application. In chemical reactions, the tosyloxy group acts as a good leaving group, facilitating nucleophilic substitution. In biological systems, the compound may undergo enzymatic cleavage to release active molecules.

Comparison with Similar Compounds

Similar Compounds

    (1-Hydroxycyclopropyl)methyl benzoate: Lacks the tosyloxy group, making it less reactive in nucleophilic substitution reactions.

    (1-((Methanesulfonyloxy)methyl)cyclopropyl)methyl benzoate: Contains a methanesulfonyloxy group instead of a tosyloxy group, which may alter its reactivity and applications.

Uniqueness

    Reactivity: The presence of the tosyloxy group makes (1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate highly reactive in nucleophilic substitution reactions.

    Versatility: Its unique structure allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

[1-[(4-methylphenyl)sulfonyloxymethyl]cyclopropyl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5S/c1-15-7-9-17(10-8-15)25(21,22)24-14-19(11-12-19)13-23-18(20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQPCTVKKOQNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)COC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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